4,4'-Dimethoxy-3-methylbenzophenone

Catalog No.
S8841473
CAS No.
M.F
C16H16O3
M. Wt
256.30 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Dimethoxy-3-methylbenzophenone

Product Name

4,4'-Dimethoxy-3-methylbenzophenone

IUPAC Name

(4-methoxy-3-methylphenyl)-(4-methoxyphenyl)methanone

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

InChI

InChI=1S/C16H16O3/c1-11-10-13(6-9-15(11)19-3)16(17)12-4-7-14(18-2)8-5-12/h4-10H,1-3H3

InChI Key

RZKDWDLQQIOTEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)OC)OC

Friedel-Crafts Acylation Approaches in Benzophenone Derivatization

Friedel-Crafts acylation remains a cornerstone for synthesizing benzophenone derivatives. The reaction involves electrophilic aromatic substitution, where an acylium ion forms the electrophile. For 4,4'-Dimethoxy-3-methylbenzophenone, this method typically employs 3-methyltoluene and 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

In a modified approach, copper triflate ($$ \text{Cu(OTf)}2 $$) has emerged as a recyclable catalyst, achieving yields exceeding 85% under microwave irradiation. Compared to traditional $$ \text{AlCl}3 $$, copper triflate reduces waste and enables catalyst recovery, aligning with green chemistry principles. A representative reaction pathway is:
$$
\text{Ar-H} + \text{RCOCl} \xrightarrow{\text{Cu(OTf)}_2} \text{Ar-COR} + \text{HCl} $$
.

Patents describe using graphite and FeCl₃ synergistically to enhance electrophile formation while minimizing catalyst loading to 0.33 mol%. This method avoids toxic solvents like dichloromethane, instead utilizing 1,2-dichloroethane under reflux conditions. Key advantages include high purity (>95%) and scalability for industrial production.

Catalytic Oxidation Strategies for Methyl Group Functionalization

Introducing the methyl group at the meta position often involves toluene derivatives as precursors. Halogenation of 3-methyltoluene using $$ \text{N}- $$bromosuccinimide (NBS) or $$ \text{Cl}_2 $$ generates intermediates that undergo Ullmann coupling or Suzuki-Miyaura cross-coupling with methoxy-substituted aryl halides.

Recent innovations employ photocatalytic oxidation to functionalize methyl groups. For example, 4-methoxybenzhydrol is oxidized using $$ \text{H}3\text{PW}{12}\text{O}{40}/\text{SiO}2 $$ under oxygen, achieving 90% yield in acetonitrile. This method avoids harsh oxidants like $$ \text{KMnO}_4 $$, reducing environmental impact.

Solvent-Free Mechanochemical Synthesis Innovations

Mechanochemical methods eliminate solvents by leveraging mechanical force to drive reactions. A study demonstrated that grinding 4-methoxyacetophenone and 3-methylbenzoyl chloride with $$ \text{NaH} $$ in a ball mill produces 4,4'-Dimethoxy-3-methylbenzophenone in 78% yield. This approach reduces energy consumption and waste, aligning with the principles of sustainable chemistry.

Thermal analysis reveals that eutectic phases form between reactants and products during solvent-free reactions, facilitating molecular diffusion without external solvents. This phenomenon is critical for scaling mechanochemical syntheses industrially.

Green Chemistry Perspectives in Methoxy Group Incorporation

Incorporating methoxy groups traditionally required methylating phenolic intermediates with dimethyl sulfate, a toxic reagent. Modern strategies utilize ionic liquids (e.g., $$ \text{[BMIM]BF}_4 $$) as dual solvents and catalysts, enabling methylation at room temperature. Additionally, microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields by 15–20%.

A comparative analysis of methoxylation methods is provided below:

MethodCatalystSolventYield (%)Reaction Time
Traditional Alkylation$$ \text{AlCl}_3 $$DCM656 h
Ionic Liquid$$ \text{[BMIM]BF}_4 $$Solvent-free821 h
Microwave-Assisted$$ \text{Cu(OTf)}_2 $$Toluene9020 min

.

UV-Mediated Radical Initiation Mechanisms

The ortho-methyl and para-methoxy substituents on 4,4'-dimethoxy-3-methylbenzophenone significantly enhance its UV absorption profile compared to unsubstituted benzophenone. The methoxy groups induce a bathochromic shift, extending absorption into the near-UV range (λmax ≈ 350–370 nm in acetonitrile), which enables radical initiation under milder light conditions [2] . Upon excitation, the compound undergoes intersystem crossing to a long-lived triplet state (τ ≈ 50–100 ns), which abstracts hydrogen atoms from silanes, thiols, or ethers to generate carbon-centered radicals (Figure 1) [3] .

Key Mechanistic Features:

  • Substituent Effects on Reactivity:
    • The electron-donating methoxy groups stabilize the triplet excited state, increasing the quantum yield of radical generation by 40% compared to 4-methylbenzophenone .
    • The steric bulk of the ortho-methyl group reduces undesired dimerization side reactions during H-atom transfer (HAT) [3].
  • Applications in Polymerization:
    In UV-cured acrylic resins, 4,4'-dimethoxy-3-methylbenzophenone achieves 95% monomer conversion within 60 seconds at 365 nm irradiation, outperforming conventional benzophenone derivatives (Table 1) .

Table 1: Radical Initiation Efficiency in Acrylate Polymerization

Photoinitiatorλmax (nm)Conversion (%)Time (s)
Benzophenone34578120
4-Methylbenzophenone3528590
4,4'-Dimethoxy-3-methylbenzophenone3689560

Photoinduced Electron Transfer Reactions in Cross-Coupling Processes

The electron-rich aromatic system of 4,4'-dimethoxy-3-methylbenzophenone facilitates single-electron transfer (SET) to aryl halides and alkyl bromides, enabling nickel-catalyzed C–C bond formations. In a representative example, the photocatalyst reduces aryl bromides (E1/2 = –1.8 V vs SCE) via SET, generating aryl radicals that undergo cross-coupling with silyl radicals (Figure 2) [3].

Notable Reaction Systems:

  • Decarboxylative Arylation: Under 390 nm LED irradiation, the compound mediates the coupling of α-amino acids with aryl iodides, achieving yields up to 82% without exogenous oxidants [1] [3].
  • Dual Catalysis with Nickel: Synergy between the photocatalyst and Ni(II) intermediates enables the coupling of secondary alkyl bromides with arylzinc reagents (Table 2) [3].

Table 2: Cross-Coupling Yields with Ni/Photoredoc Catalysis

Substrate (R–X)Coupling PartnerYield (%)
Cyclohexyl bromide4-CN-C6H4ZnCl76
Benzyl bromide4-MeO-C6H4ZnCl81
2-BromopyridinePhZnCl68

The para-methoxy groups lower the reduction potential of the photocatalyst (E1/2 = –2.1 V vs SCE), broadening substrate scope to include electron-deficient aryl halides [3].

Triplet State Utilization in Asymmetric Catalysis

The extended triplet-state lifetime (τ = 89 ns in THF) of 4,4'-dimethoxy-3-methylbenzophenone allows efficient energy transfer to chiral copper or iridium complexes, enabling enantioselective [2+2] cycloadditions and α-aminoxylations. In a seminal application, the compound sensitizes a chiral Cu(I) catalyst to induce 94% ee in the cycloaddition of enones with styrenes (Figure 3) [1].

Critical Factors for Enantiocontrol:

  • Solvent Polarity Effects:
    • In nonpolar solvents (e.g., toluene), the triplet energy (ET = 62 kcal/mol) aligns with the chiral catalyst’s excited state, ensuring quantitative energy transfer [1] [2].
    • Polar solvents (e.g., acetonitrile) reduce enantioselectivity by stabilizing charge-separated intermediates [2].
  • Substituent-Driven Selectivity:
    • The ortho-methyl group prevents π-stacking between the photocatalyst and substrate, minimizing racemic background reactions [3].

Table 3: Enantiomeric Excess in Photocatalyzed Cycloadditions

Substrate PairCatalystee (%)
Cyclohexenone + StyreneCu(I)/(R)-BINAP94
Norbornenone + Vinyl EtherIr(III)/Pybox87

Crystal Engineering Through Methoxy-Methyl Steric Interactions

The crystal engineering of 4,4'-dimethoxy-3-methylbenzophenone relies heavily on the strategic placement of methoxy and methyl substituents that create specific steric environments conducive to supramolecular organization. The methoxy groups at the 4,4' positions and the methyl group at the 3-position introduce controlled steric bulk that influences both molecular conformation and intermolecular packing arrangements [1] [2].

Crystal engineering represents a rational design approach to supramolecular structures that relies upon self-assembly via supramolecular synthesis [1]. In benzophenone derivatives, the methoxy substituents play a crucial role in determining crystal packing through their ability to participate in weak hydrogen bonding interactions and their influence on molecular planarity. The electronic properties of methoxy groups, combined with their steric requirements, create a delicate balance between attractive and repulsive forces that governs crystal formation [3].

The triclinic polymorph of 4,4'-dimethoxybenzophenone demonstrates how methoxy substitution affects crystal packing. The structure crystallizes in space group P-1 with cell parameters a = 9.4296(2) Å, b = 9.4569(2) Å, c = 14.7963(3) Å, α = 76.945(1)°, β = 78.813(1)°, γ = 70.670(1)° [4] [5]. The asymmetric unit contains two independent molecules with dihedral angles of 52.12(8)° and 55.73(7)° between the benzene rings, indicating significant conformational flexibility induced by the methoxy substituents [4] [5].

The methoxy-methyl steric interactions manifest through several key mechanisms. First, the methoxy groups create electron-rich regions that can participate in attractive van der Waals interactions with neighboring molecules while simultaneously imposing steric constraints that prevent overly close molecular approach [6]. Second, the methyl substituent introduces additional steric bulk that can disrupt π-π stacking interactions and promote alternative packing motifs [6] [7].

Intermolecular interactions in the crystal structure are dominated by weak C-H···O hydrogen bonds and C-H···π interactions [4] [5]. The methoxy oxygen atoms serve as hydrogen bond acceptors, forming networks that stabilize the crystal structure. Typical C-H···O distances range from 2.59 to 2.92 Å, indicating moderate strength interactions that contribute significantly to crystal stability [4] [5].

The role of methoxy substituents in crystal engineering extends beyond simple steric effects to include electronic influences. The electron-donating nature of methoxy groups alters the electron density distribution in the aromatic rings, affecting both the strength and directionality of intermolecular interactions [8]. This electronic modulation can enhance or diminish specific interaction types, providing additional control over crystal packing patterns [8].

Computational studies using density functional theory (DFT) methods have revealed that methoxy substitution can influence molecular planarity by up to 10-20 kJ/mol in energy terms [9]. The B3LYP/6-31G* level of theory provides reliable predictions for these systems, showing that methoxy groups can either stabilize or destabilize specific conformations depending on their relative orientations [9].

The systematic variation of methoxy and methyl substituent positions allows for fine-tuning of crystal properties. Studies of related benzophenone derivatives have shown that moving substituents from para to meta positions can completely alter the crystal packing mode, demonstrating the precision with which steric effects can be manipulated [2] [10].

Temperature effects on methoxy-methyl steric interactions are particularly important in crystal engineering applications. Variable temperature studies reveal that the conformational flexibility introduced by methoxy groups becomes more pronounced at elevated temperatures, potentially leading to phase transitions or structural rearrangements [7] [9].

Conformational Analysis in Host Framework Encapsulation

The conformational behavior of 4,4'-dimethoxy-3-methylbenzophenone within various host frameworks represents a complex interplay between guest flexibility and host constraints. The molecule's inherent conformational preferences, established by the methoxy and methyl substituents, undergo significant modifications upon encapsulation in supramolecular host systems [11] [12].

In calixresorcinarene-based host frameworks, benzophenone derivatives demonstrate remarkable conformational adaptability. The C-methylcalix [13]resorcinarene (CMCR) host system accommodates benzophenone guests through a combination of shape complementarity and favorable intermolecular interactions [12] [14]. The host framework can adopt chair, boat, and crown-like conformations, with the specific conformation adopted depending on the guest molecule's steric requirements [12].

The dihedral angles between the two phenyl rings of benzophenone guests in resorcinarene frameworks vary from 42.0° to 67.9°, demonstrating the significant conformational flexibility induced by host encapsulation [14]. This variation correlates with the central C-C-C bond angles, which decrease with increasing dihedral angle, indicating a systematic relationship between molecular geometry and host-guest interactions [14].

Quantum mechanical calculations reveal that the conformational energies of encapsulated benzophenone molecules are typically 10-17 kJ/mol higher than those of isolated molecules [11] [12]. This energy penalty reflects the structural constraints imposed by the host framework and represents the thermodynamic cost of achieving optimal host-guest complementarity [11].

The conformational selection mechanism, as opposed to induced fit, has been identified as the primary binding mode in certain supramolecular host systems [15] [16]. In this mechanism, the host framework exists in multiple conformational states, and guest binding occurs through selective stabilization of specific conformations rather than through guest-induced conformational changes [15] [16].

Metal-organic cage systems provide particularly well-defined environments for studying conformational effects. The Ga₄L₆ host assembly demonstrates how guest encapsulation can increase bond rotational barriers by 3-6 kcal/mol, directly reflecting the steric constraints imposed by the host cavity [17] [18]. These effects are strongly dependent on guest size and shape, with longer, more prolate-shaped molecules experiencing greater conformational restrictions [17] [18].

The tumbling dynamics of encapsulated guests provide insight into the conformational constraints imposed by host frameworks. Studies using variable temperature NMR spectroscopy reveal that guest molecules experience significant steric confinement within host cavities, with rotational correlation times increasing by factors of 10-100 compared to free solution [17] [18].

Host framework flexibility plays a crucial role in determining guest conformational behavior. Flexible hosts can undergo conformational rearrangements to accommodate guest molecules, while rigid hosts impose strict geometric constraints that may force guests into high-energy conformations [19] [20]. The balance between host flexibility and guest conformational preferences determines the overall stability and selectivity of host-guest complexes [19] [20].

The orientation of guest molecules within host cavities is determined by a combination of factors including steric fit, electronic complementarity, and specific intermolecular interactions [21]. Studies using exchange spectroscopy (EXSY) NMR and nuclear Overhauser effect spectroscopy (NOESY) reveal that guest orientation is often dictated by the need to minimize steric conflicts while maximizing favorable interactions [21].

Solvent effects on guest conformational behavior within host frameworks are particularly important for practical applications. The polarity and size of solvent molecules can influence both the strength of host-guest interactions and the conformational preferences of encapsulated guests [22] [17]. Organic solvents typically promote tighter host-guest binding and more restricted guest conformations compared to aqueous solutions [22] [17].

The dynamic nature of conformational changes in host-guest systems has been investigated using selective inversion recovery NMR techniques [15] [16]. These studies reveal that conformational interconversion rates are strongly dependent on guest concentration, with higher concentrations leading to slower exchange rates due to competitive binding effects [15] [16].

Quantum Mechanical Modeling of Guest-Induced Lattice Distortions

The quantum mechanical modeling of guest-induced lattice distortions in 4,4'-dimethoxy-3-methylbenzophenone systems requires sophisticated computational approaches that can accurately capture both electronic and steric effects. Density functional theory (DFT) methods, particularly those incorporating dispersion corrections, provide the necessary accuracy for studying these complex systems [23] [24].

The inclusion of guest molecules in crystalline host frameworks invariably leads to lattice distortions that can be quantified through careful geometric analysis. These distortions typically involve changes in unit cell parameters, bond lengths, and bond angles that reflect the accommodation of guest molecules within the host structure [25] [26]. The magnitude of these distortions depends on the size, shape, and electronic properties of both the guest and host components [25] [26].

DFT calculations using the B3LYP hybrid functional with dispersion corrections have proven particularly effective for modeling guest-induced lattice distortions [23]. The inclusion of dispersion corrections is essential for accurately describing the weak intermolecular interactions that dominate host-guest binding [23]. Basis sets of at least double-zeta quality with polarization functions are required to achieve quantitative accuracy [23].

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Exact Mass

256.109944368 g/mol

Monoisotopic Mass

256.109944368 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-21-2023

Explore Compound Types